oxalic acid; tert-butyl N-[(1R,5S,6r)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate oxalic acid; tert-butyl N-[(1R,5S,6r)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate
Brand Name: Vulcanchem
CAS No.: 1807939-52-1
VCID: VC2895763
InChI: InChI=1S/C11H20N2O2.C2H2O4/c1-11(2,3)15-10(14)13-9-7-4-8(9)6-12-5-7;3-1(4)2(5)6/h7-9,12H,4-6H2,1-3H3,(H,13,14);(H,3,4)(H,5,6)/t7-,8+,9?;
SMILES: CC(C)(C)OC(=O)NC1C2CC1CNC2.C(=O)(C(=O)O)O
Molecular Formula: C13H22N2O6
Molecular Weight: 302.32 g/mol

oxalic acid; tert-butyl N-[(1R,5S,6r)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate

CAS No.: 1807939-52-1

Cat. No.: VC2895763

Molecular Formula: C13H22N2O6

Molecular Weight: 302.32 g/mol

* For research use only. Not for human or veterinary use.

oxalic acid; tert-butyl N-[(1R,5S,6r)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate - 1807939-52-1

Specification

CAS No. 1807939-52-1
Molecular Formula C13H22N2O6
Molecular Weight 302.32 g/mol
IUPAC Name tert-butyl N-[(1R,5S)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate;oxalic acid
Standard InChI InChI=1S/C11H20N2O2.C2H2O4/c1-11(2,3)15-10(14)13-9-7-4-8(9)6-12-5-7;3-1(4)2(5)6/h7-9,12H,4-6H2,1-3H3,(H,13,14);(H,3,4)(H,5,6)/t7-,8+,9?;
Standard InChI Key CTCNNIULUJYERS-VMNZFRLGSA-N
Isomeric SMILES CC(C)(C)OC(=O)NC1[C@@H]2C[C@H]1CNC2.C(=O)(C(=O)O)O
SMILES CC(C)(C)OC(=O)NC1C2CC1CNC2.C(=O)(C(=O)O)O
Canonical SMILES CC(C)(C)OC(=O)NC1C2CC1CNC2.C(=O)(C(=O)O)O

Introduction

Chemical Structure and Properties

Molecular Identity and Classification

Oxalic acid; tert-butyl N-[(1R,5S,6r)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate is a complex organic compound identified by CAS number 1807939-52-1. It belongs to the chemical class of carbamates with an incorporated azabicyclic ring system. The compound represents a salt formed between oxalic acid and a tert-butyl carbamate derivative containing a stereospecific 3-azabicyclo[3.1.1]heptane ring system.

Physical and Chemical Properties

The compound exhibits several notable physical and chemical properties as outlined in Table 1:

PropertyValue
Molecular FormulaC13H22N2O6
Molecular Weight302.32 g/mol
Physical StateSolid (at standard conditions)
IUPAC Nametert-butyl N-[(1R,5S)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate;oxalic acid
CAS Number1807939-52-1
VCIDVC2895763

Table 1: Physical and chemical properties of oxalic acid; tert-butyl N-[(1R,5S,6r)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate.

Structural Analysis

The structure of this compound comprises three key components: the oxalic acid moiety, the tert-butyl carbamate group, and the 3-azabicyclo[3.1.1]heptane ring system. The stereochemistry is specifically defined with (1R,5S,6r) configuration in the bicyclic portion, indicating precise spatial arrangement of atoms that likely influences its biological and chemical properties.

The compound's structure can be represented using various chemical notations:

Notation TypeRepresentation
Standard InChIInChI=1S/C11H20N2O2.C2H2O4/c1-11(2,3)15-10(14)13-9-7-4-8(9)6-12-5-7;3-1(4)2(5)6/h7-9,12H,4-6H2,1-3H3,(H,13,14);(H,3,4)(H,5,6)/t7-,8+,9?;
Standard InChIKeyCTCNNIULUJYERS-VMNZFRLGSA-N
Isomeric SMILESCC(C)(C)OC(=O)NC1[C@@H]2C[C@H]1CNC2.C(=O)(C(=O)O)O
Canonical SMILESCC(C)(C)OC(=O)NC1C2CC1CNC2.C(=O)(C(=O)O)O

Table 2: Chemical notation representations of the compound.

Synthesis and Preparation

Synthetic Routes

The synthesis of oxalic acid; tert-butyl N-[(1R,5S,6r)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate involves multiple steps. The primary approach involves the reaction of tert-butyl carbamate with an appropriately functionalized 3-azabicyclo[3.1.1]heptane derivative, followed by salt formation with oxalic acid.

Applications and Research Significance

Pharmaceutical Applications

The compound serves primarily as an intermediate in pharmaceutical research and development. Its complex structure, particularly the 3-azabicyclo[3.1.1]heptane ring system with defined stereochemistry, makes it valuable for the synthesis of biologically active molecules.

Azabicyclic compounds similar to this one have demonstrated potential in various pharmaceutical applications, including:

  • Central nervous system (CNS) active agents

  • Enzyme inhibitors

  • Receptor modulators

  • Scaffolds for drug discovery

Organic Chemistry Research

In organic chemistry research, this compound represents an important building block for creating more complex molecular architectures. The presence of both the carbamate group and the azabicyclic system provides multiple reactive sites for further functionalization.

The oxalic acid component may serve as both a stabilizing agent for the salt form and potentially participate in certain chemical transformations. Oxalic acid is known to undergo degradation through catalytic processes, which might be relevant in some applications of this compound .

Chemical Reactivity and Stability

Reactivity Profile

The reactivity of this compound is determined by its constituent functional groups:

  • The carbamate group (N-COO-) can undergo hydrolysis under acidic or basic conditions

  • The azabicyclic nitrogen can participate in nucleophilic reactions

  • The oxalic acid portion might undergo degradation pathways similar to those documented for free oxalic acid

Degradation Pathways

Oxalic acid components can undergo catalytic degradation, which might affect the stability of this compound under certain conditions. Research on oxalic acid degradation indicates that it can decompose through oxidative dehydrogenation reactions, ultimately producing carbon dioxide .

The mechanism typically involves:

  • Initial oxidation to form reactive intermediates

  • Formation of unstable species like ·OOC–COOH

  • Decomposition to carbon dioxide, especially in acidic conditions

Structural Relationships and Analogs

Related Compounds

This compound shares structural similarities with several related molecules that have been documented in chemical databases:

  • Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate (CID 72207252) - differs in lacking the oxalic acid component and having an amino group instead of a carbamate group at the 6-position

  • Tert-butyl N-[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate (CID 98048534) - contains a similar carbamate group but with a different azabicyclic system (3.1.0 instead of 3.1.1)

Understanding these structural relationships can provide insights into the chemical behavior and potential applications of the target compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator